- An Aminopyridinium Ionic Liquid: A Simple and Effective Bifunctional Organocatalyst for Carbonate Synthesis from Carbon Dioxide and Epoxides, ChemPlusChem, 2020, 85(7), 1587-1595
Cas no 930-73-4 (1-Methylpyridin-1-ium iodide)
1-Methylpyridin-1-ium iodide structure
Product Name:1-Methylpyridin-1-ium iodide
Numero CAS:930-73-4
MF:C6H8IN
MW:221.038893699646
MDL:MFCD00160400
CID:999374
PubChem ID:13596
Update Time:2024-10-26
1-Methylpyridin-1-ium iodide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-METHYLPYRIDIN-1-IUM IODIDE
- Pyridine methiodide
- 1-Methylpyridinium·iodide
- 1-Methylpyridinium iodide
- N-Methylpyridinium iodide
- PYRIDINIUM, 1-METHYL-, IODIDE
- Pyridinium, 1-methyl-, iodide (1:1)
- methylpyridinium iodide
- 1-methyl pyridinium iodide
- WLN: T6KJ A1 &I
- HLNJFEXZDGURGZ-UHFFFAOYSA-M
- NSC97384
- AX8266500
- 1-Methylpyridinium iodide, analytical standard
- 1-Methylpyridinium iodide (6CI, 7CI)
- Pyridinium, 1-methyl-, iodide (8CI, 9CI)
- 1-Methylpyridin-1-ium iodide
-
- MDL: MFCD00160400
- Inchi: 1S/C6H8N.HI/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1
- Chiave InChI: HLNJFEXZDGURGZ-UHFFFAOYSA-M
- Sorrisi: [I-].C1C=C[N+](C)=CC=1
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 8
- Conta legami ruotabili: 0
- Complessità: 46.1
- Superficie polare topologica: 3.9
Proprietà sperimentali
- Colore/forma: Solid
1-Methylpyridin-1-ium iodide Informazioni sulla sicurezza
- Parola segnale:Danger
- Dichiarazione di pericolo: H302;H318
- Dichiarazione di avvertimento: P280;P301+P312+P330;P305+P351+P338+P310
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- RTECS:UU6300000
- Condizioni di conservazione:Room temperature
1-Methylpyridin-1-ium iodide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M28330-5g |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 5g |
¥987.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M28330-1g |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 1g |
¥247.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M28330-250mg |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 250mg |
¥82.0 | 2022-04-27 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-1g |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 1g |
370.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-5g |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 5g |
1499.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-250mg |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 250mg |
116CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-100mg |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 100mg |
57CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-200mg |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 200mg |
100.0CNY | 2021-07-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 69697-100MG |
1-Methylpyridinium iodide |
930-73-4 | 100mg |
¥2424.39 | 2024-12-22 | ||
| eNovation Chemicals LLC | D757268-5g |
1-Methylpyridinium·iodide |
930-73-4 | 95% | 5g |
$110 | 2024-06-06 |
1-Methylpyridin-1-ium iodide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 24 h, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Acetone ; 16 h, rt → reflux
Riferimento
- Binding properties and supramolecular polymerization of a water-soluble resorcin[4]arene, Organic Chemistry Frontiers, 2019, 6(8), 1236-1243
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Diethyl ether ; 8 h, rt
Riferimento
- Symmetric Halogen Bonding Is Preferred in Solution, Journal of the American Chemical Society, 2012, 134(12), 5706-5715
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Acetonitrile ; overnight, reflux
Riferimento
- Copper-Mediated and Palladium-Catalyzed Cross-Coupling of Indoles and N-Methylpyridinium Salts: A Practical Way to Prepare 3-(Pyridin-2-yl)indoles, Organic Letters, 2023, 25(28), 5203-5208
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 8 h, 80 °C
Riferimento
- Halide-promoted pyridinylation of α-acylmethylides with 2-halo-1-methylpyridinium iodides as reagents, Organic & Biomolecular Chemistry, 2023, 21(5), 1008-1013
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Acetonitrile ; overnight, reflux
Riferimento
- Direct C-H Sulfonylimination of Pyridinium Salts, Organic Letters, 2022, 24(15), 2821-2825
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Ethyl acetate ; overnight, 70 °C
Riferimento
- An Electrostatically Enhanced Phenol as a Simple and Efficient Bifunctional Organocatalyst for Carbon Dioxide Fixation, ChemSusChem, 2018, 11(24), 4262-4268
Metodo di produzione 8
Condizioni di reazione
1.1 12 h, 100 °C
Riferimento
- Alkyl Pyridinium Iodocuprate(I) Clusters: Structural Types and Charge Transfer Behavior, ACS Omega, 2018, 3(11), 15281-15292
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Opening the Third Century of Polyhalide Chemistry: Thermally Stable Complex with "Trapped" Dichlorine, Chemistry - A European Journal, 2020, 26(61), 13776-13778
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Acetonitrile ; overnight, reflux
Riferimento
- Structural considerations for charge-enhanced Bronsted acid catalysts, Journal of Physical Organic Chemistry, 2020, 33(8),
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 16 h, 90 °C
Riferimento
- C6-Selective Direct Arylation of 2-Phenylpyridine via an Activated N-methylpyridinium Salt: A Combined Experimental and Theoretical Study, Advanced Synthesis & Catalysis, 2018, 360(20), 3990-3998
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 24 h, reflux
Riferimento
- Monotopic and heteroditopic calix[4]arene receptors as hosts for pyridinium and viologen ion pairs: a solution and solid-state study, Organic & Biomolecular Chemistry, 2009, 7(18), 3698-3708
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 2 h, 120 °C
Riferimento
- Insight into the Modes of Activation of Pyridinium and Bipyridinium Salts in Non-Covalent Organocatalysis, Advanced Synthesis & Catalysis, 2021, 363(20), 4779-4788
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
- The Synthesis of Evoninic Acids, 2006, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 12 h, 90 °C
Riferimento
- External-photocatalyst-free visible-light-mediated aerobic oxidation and 1,4-bisfunctionalization of N-alkyl isoquinolinium salts, Organic Chemistry Frontiers, 2020, 7(17), 2405-2413
Metodo di produzione 16
Condizioni di reazione
1.1 Solvents: Toluene ; 3 h, reflux
Riferimento
- Binding of Acetylcholine and Quaternary Ammonium Cations to Macrocyclic and Acyclic "Phane" Esters. Evaluation of the Cation-π Primary Interaction through Adaptive Aromatic Hosts, Journal of the American Chemical Society, 1998, 120(48), 12443-12452
Metodo di produzione 17
Condizioni di reazione
1.1 Solvents: Ethyl acetate ; 3 h, 25 °C
Riferimento
- From Stoichiometric Reagents to Catalytic Partners: Selenonium Salts as Alkylating Agents for Nucleophilic Displacement Reactions in Water, Advanced Synthesis & Catalysis, 2022, 364(1), 87-93
Metodo di produzione 18
Condizioni di reazione
1.1 Solvents: Acetonitrile ; 12 h, 70 °C
Riferimento
- Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts, Organic Letters, 2020, 22(15), 6107-6111
Metodo di produzione 19
Metodo di produzione 20
Condizioni di reazione
1.1 Solvents: Acetone ; rt
Riferimento
- Preparation and in vitro evaluation of monoquaternary inhibitors of brain cholinesterases, Letters in Organic Chemistry, 2009, 6(6), 500-503
1-Methylpyridin-1-ium iodide Raw materials
1-Methylpyridin-1-ium iodide Preparation Products
1-Methylpyridin-1-ium iodide Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:930-73-4)1-Methylpyridin-1-ium iodide
Numero d'ordine:A916288
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:58
Prezzo ($):440.0
Email:sales@amadischem.com
1-Methylpyridin-1-ium iodide Letteratura correlata
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
930-73-4 (1-Methylpyridin-1-ium iodide) Prodotti correlati
- 2350-76-7(1-Methylpyridin-1-ium bromide)
- 33718-23-9(Isoquinolinium,2-methyl-)
- 3947-77-1(Isoquinolinium,2-methyl-, iodide (1:1))
- 7680-73-1(1-Methyl-pyridinium Chloride)
- 694-56-4(Pyridinium, 1-methyl-)
- 190386-37-9(N-Methylpyrrole-d4 (ring-d4))
- 118891-85-3(Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinolinium,2,9-dimethyl- (9CI))
- 96-54-8(N-Methylpyrrole)
- 129693-89-6(Benzo[lmn][3,8]phenanthrolinium,2-methyl-)
- 20687-13-2(N-Methyl-d3-pyrrole)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:930-73-4)1-Methylpyridin-1-ium iodide
Purezza:99%
Quantità:25g
Prezzo ($):440.0